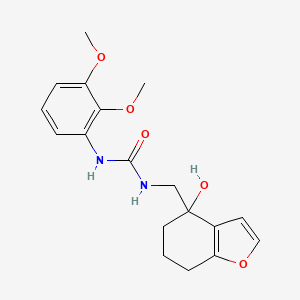
1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2,3-Dimethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea , identified by its CAS number 2320464-96-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The molecular formula of the compound is C18H22N2O5, with a molecular weight of 346.4 g/mol. The structure includes a dimethoxyphenyl group and a tetrahydrobenzofuran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2320464-96-6 |
| Molecular Formula | C18H22N2O5 |
| Molecular Weight | 346.4 g/mol |
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that it effectively reduced cell viability in breast cancer cells through apoptosis induction mechanisms.
Case Study:
In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research has suggested that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound significantly decreased the levels of these cytokines, indicating its potential use in inflammatory diseases.
Neuroprotective Properties
Emerging evidence points to neuroprotective effects attributed to this compound. It appears to exert protective effects against oxidative stress-induced neuronal damage.
Experimental Evidence:
In models of oxidative stress induced by hydrogen peroxide in neuronal cell lines, pre-treatment with the compound resulted in reduced markers of oxidative damage and improved cell survival rates.
The biological activities of This compound are believed to involve multiple mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways that regulate inflammatory responses.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-15-6-3-5-13(16(15)24-2)20-17(21)19-11-18(22)9-4-7-14-12(18)8-10-25-14/h3,5-6,8,10,22H,4,7,9,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOWBPZMBYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCCC3=C2C=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














